Nicotinamide, N-propyl-2-(p-toluidino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nicotinamide, N-propyl-2-(p-toluidino)- is a chemical compound with the molecular formula C17H21N3O. It is a derivative of nicotinamide, which is a form of vitamin B3. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nicotinamide, N-propyl-2-(p-toluidino)- typically involves the reaction of nicotinamide with propylamine and p-toluidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of Nicotinamide, N-propyl-2-(p-toluidino)- involves large-scale chemical synthesis using advanced equipment and technology. The process includes the purification of raw materials, precise control of reaction conditions, and efficient separation and purification of the final product to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Nicotinamide, N-propyl-2-(p-toluidino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Nicotinamide, N-propyl-2-(p-toluidino)- has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on biological systems, including its role in cellular metabolism and DNA repair.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in treating skin conditions and other medical disorders.
Industry: The compound is used in the production of pharmaceuticals, cosmetics, and other industrial products.
Wirkmechanismus
The mechanism of action of Nicotinamide, N-propyl-2-(p-toluidino)- involves its interaction with specific molecular targets and pathways. It is known to influence cellular metabolism, DNA repair, and stress responses. The compound acts by modulating the activity of enzymes and other proteins involved in these processes, thereby exerting its effects on cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotinamide: A form of vitamin B3 with similar biological functions.
Nicotinamide mononucleotide (NMN): A precursor to nicotinamide adenine dinucleotide (NAD+), involved in cellular energy metabolism.
Nicotinamide riboside (NR): Another NAD+ precursor with similar applications in research and medicine.
Uniqueness
Nicotinamide, N-propyl-2-(p-toluidino)- is unique due to its specific chemical structure, which imparts distinct properties and applications compared to other similar compounds. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
65423-29-2 |
---|---|
Molekularformel |
C16H19N3O |
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
2-(4-methylanilino)-N-propylpyridine-3-carboxamide |
InChI |
InChI=1S/C16H19N3O/c1-3-10-18-16(20)14-5-4-11-17-15(14)19-13-8-6-12(2)7-9-13/h4-9,11H,3,10H2,1-2H3,(H,17,19)(H,18,20) |
InChI-Schlüssel |
MYHLRFUGRCPSLK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(=O)C1=C(N=CC=C1)NC2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.